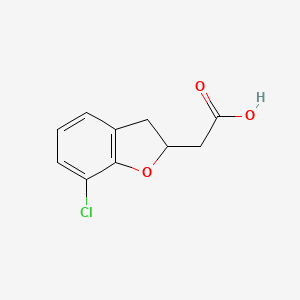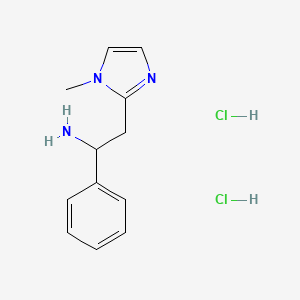
2-(1-methyl-1H-imidazol-2-yl)-1-phenylethan-1-amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(1-methyl-1H-imidazol-2-yl)-1-phenylethan-1-amine dihydrochloride” is a chemical compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole .
Molecular Structure Analysis
The molecular structure of imidazole derivatives is characterized by a five-membered ring containing two nitrogen atoms . The empirical formula of a related compound, (1-Methyl-1H-imidazol-2-yl)methanamine, is C5H9N3, and its molecular weight is 111.15 .科学的研究の応用
Catalysis and Bond Formation
- C-N Bond Formation via Hydrogen-Borrowing Strategy : Ruthenium(II) complexes featuring heteroditopic N-heterocyclic carbene ligands, including imidazole derivatives, have been identified as efficient catalysts for C-N bond-forming reactions. These reactions utilize a hydrogen-borrowing methodology under solvent-free conditions, demonstrating the compound's role in facilitating selective mono-N-methylation of anilines and the synthesis of substituted quinolines (Donthireddy et al., 2020).
Antimicrobial and Cytotoxic Activity
- Benzimidazole-Thiazole Derivatives as Anticancer Agents : Derivatives of 1-methyl-benzimidazole have been synthesized and evaluated for their anticancer activity against different cancer cell lines, indicating the potential therapeutic applications of compounds structurally related to 2-(1-methyl-1H-imidazol-2-yl)-1-phenylethan-1-amine dihydrochloride (Nofal et al., 2014).
Corrosion Inhibition
- Amino Acid Compounds as Corrosion Inhibitors : Research on derivatives of benzimidazole, including 1-(1H-benzimidazole-2-yl)-N-((furan-2-yl)methylene)methanamine, has shown effectiveness as inhibitors for steel corrosion in HCl solution. This highlights the compound's relevance in protecting metals against corrosion, thereby extending their lifespan in industrial applications (Yadav et al., 2015).
Chemical Synthesis
- Diazotransfer Reagent Development : The synthesis and application of imidazole-1-sulfonyl azide hydrochloride as a diazotransfer reagent underscore the compound's utility in organic synthesis, facilitating the conversion of primary amines into azides and activated methylene substrates into diazo compounds. This reagent is praised for its shelf stability and ease of preparation from inexpensive materials (Goddard-Borger & Stick, 2007).
Supramolecular Chemistry
- Supramolecular Assembly of Polyimidazole Tripod Coils : The self-assembly of bis(1-methyl-imidazol-2-yl)methyl derivatives with boric acid results in a unique supramolecular structure. This assembly is stabilized by pi-pi stacking and novel hydrogen bonding interactions, revealing the compound's potential in constructing complex molecular architectures (Cheruzel et al., 2005).
Safety and Hazards
将来の方向性
Imidazole derivatives have been recognized for their broad range of chemical and biological properties, making them an important synthon in the development of new drugs . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the future research directions could involve exploring the potential therapeutic applications of “2-(1-methyl-1H-imidazol-2-yl)-1-phenylethan-1-amine dihydrochloride” and related compounds.
作用機序
Target of Action
Mode of Action
It is suggested that it can act as an enzyme substrate to study enzyme kinetics and mechanisms. By observing how enzymes interact with this compound, scientists can gain insights into enzyme specificity and the role of the imidazole ring in biological systems.
Biochemical Pathways
Result of Action
Action Environment
It is suggested that the compound may be stable under a range of environmental conditions.
特性
IUPAC Name |
2-(1-methylimidazol-2-yl)-1-phenylethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3.2ClH/c1-15-8-7-14-12(15)9-11(13)10-5-3-2-4-6-10;;/h2-8,11H,9,13H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEUMIZHXOILEEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CC(C2=CC=CC=C2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(E)-N-[(4-fluorophenyl)methyl]-2-[3-methoxy-4-[(4-methoxyphenyl)methoxy]phenyl]ethenesulfonamide](/img/structure/B2722999.png)
![N-(2,4-difluorophenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2723001.png)
![5-ethyl-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2723003.png)
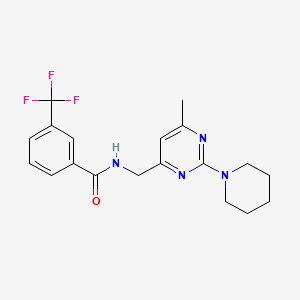
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2723005.png)
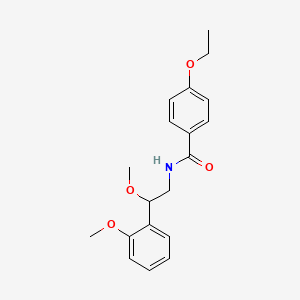
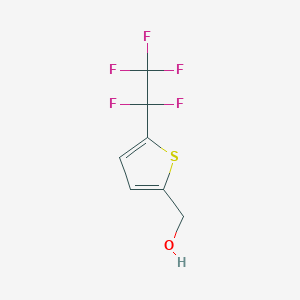
![6-(2-(Pyrrolidin-1-yl)ethyl)benzo[d]thiazol-2-amine](/img/structure/B2723009.png)
![3-(2,6-dichlorobenzyl)-8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2723010.png)
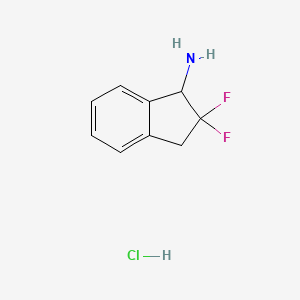
![7-Methyl-2,3-dihydropyrrolo[2,3-b]quinolin-1-amine](/img/structure/B2723016.png)

